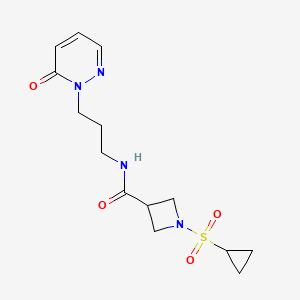![molecular formula C12H6N4S2 B2918533 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile CAS No. 73373-10-1](/img/structure/B2918533.png)
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Medical Research
Pyridine derivatives, such as sulfapyridine and phenazopyridine, have been studied for their therapeutic effects and applications in medicine. For instance, sulfapyridine has been evaluated for its efficacy against bacterial infections, with early research indicating less toxicity and high effectiveness against common pathogens (Finland, Strauss, & Peterson, 1941). Phenazopyridine, known for treating urinary tract infections, has been reported to cause methemoglobinemia in overdose situations (Gold & Bithoney, 2003).
Pyridine Derivatives in Environmental and Toxicology Studies
Research has also focused on the environmental exposure and toxicology of pyridine derivatives. For example, a study on the exposure to organophosphorus and pyrethroid pesticides in children in South Australia identified potential risks associated with these chemicals, although not directly related to pyridine derivatives, it underscores the importance of understanding chemical exposures in environmental health (Babina, Dollard, Pilotto, & Edwards, 2012).
Pyridine Derivatives in Chemical Stability and Pharmacokinetics
Studies have also delved into the chemical stability and pharmacokinetics of pyridine derivatives. For example, research into the stability of pyridinoline and deoxypyridinoline in urine underscores the importance of understanding the stability of chemical markers for medical diagnostics (Gerrits, Thijssen, & van Rijn, 1995).
Pyridine Derivatives in Allergy and Contact Dermatitis
Allergic reactions to pyridine derivatives used in antimicrobial coatings have been reported, with a case of severe contact dermatitis caused by a pyridine derivative in polyvinyl chloride leather, highlighting the potential for allergic reactions to such compounds (Huh, Masuji, Tada, Arata, & Kaniwa, 2001).
Eigenschaften
IUPAC Name |
2-[(3-cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4S2/c13-7-9-3-1-5-15-11(9)17-18-12-10(8-14)4-2-6-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBEPZYGVMTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)

![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)






